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Compound of Interest

Compound Name: 1-(Chloromethyl)-4-iodobenzene

CAS No.: 54589-53-6

Cat. No.: B1596089

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
1-(Chloromethyl)-4-iodobenzene is a valuable bifunctional organic compound featuring two

distinct reactive sites: a benzylic chloride and an aryl iodide. This unique structural

arrangement allows for orthogonal chemical transformations, making it a highly versatile

building block in organic synthesis, particularly in the fields of medicinal chemistry and

materials science. This guide provides a comprehensive overview of its core physicochemical

properties, including its precise molecular weight, alongside insights into its synthesis,

reactivity, and key applications. Detailed protocols and mechanistic diagrams are presented to

equip researchers with the practical and theoretical knowledge required for its effective

utilization.

Introduction
In the landscape of modern drug discovery and materials science, the efficient construction of

complex molecular architectures is paramount. Bifunctional building blocks, which possess

multiple, orthogonally reactive functional groups, are indispensable tools for synthetic chemists.
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1-(Chloromethyl)-4-iodobenzene (also known as p-iodobenzyl chloride) stands out as a prime

example. Its structure incorporates a nucleophilically susceptible chloromethyl group and an

aryl iodide moiety that is primed for transition-metal-catalyzed cross-coupling reactions. This

duality enables researchers to perform sequential, site-selective modifications, thereby

streamlining synthetic routes and facilitating the generation of diverse molecular libraries. This

document serves as a technical resource, consolidating critical data and field-proven insights

for professionals leveraging this compound in their research and development endeavors.

Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

physical and chemical characteristics. The molecular weight, determined by the sum of the

atomic weights of its constituent atoms (7 carbons, 6 hydrogens, 1 chlorine, and 1 iodine), is a

critical parameter for stoichiometric calculations in reaction planning. A summary of these key

properties is provided below.

Property Value Source(s)

Molecular Weight 252.48 g/mol [1][2]

Chemical Formula C₇H₆ClI [1][2]

CAS Number 54589-53-6 [2]

IUPAC Name
1-(chloromethyl)-4-

iodobenzene
[2]

Synonyms
4-Iodobenzyl chloride, p-

Iodobenzyl chloride
[2]

Appearance Powder [1]

Melting Point
78-82 °C (for the analogous

bromide)
[3]

Storage Temperature Room Temperature [1]

Synthesis and Purification
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While commercially available, understanding the synthesis of 1-(Chloromethyl)-4-
iodobenzene provides insight into potential impurities and alternative derivatization strategies.

A common conceptual approach involves two key transformations: iodination of a toluene

precursor followed by chlorination of the methyl group, or vice-versa.

A plausible synthetic route could involve:

Iodination of Toluene: Direct iodination of toluene can be achieved using iodine in the

presence of an oxidizing agent, such as nitric acid or periodic acid, to generate p-

iodotoluene.[4]

Chloromethylation: The resulting p-iodotoluene can then undergo chloromethylation of the

benzylic methyl group. This is typically achieved using reagents like sulfuryl chloride

(SO₂Cl₂) under radical initiation (e.g., UV light or AIBN) or other chlorinating agents suitable

for benzylic positions.

Purification is typically accomplished via recrystallization from a suitable solvent system (e.g.,

hexanes/ethyl acetate) or column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-(Chloromethyl)-4-iodobenzene stems from the differential reactivity

of its two halogen-containing functional groups.

Reactivity of the Chloromethyl Group
The benzylic chloride is highly susceptible to nucleophilic substitution, proceeding readily

through an Sₙ2 mechanism, although an Sₙ1 pathway can be facilitated by the phenyl ring's

ability to stabilize a benzylic carbocation.[4] This site serves as an excellent electrophile for

introducing the 4-iodobenzyl moiety.

Common Transformations:

Alkylation of Nucleophiles: It reacts readily with a wide range of nucleophiles such as amines

(to form benzylamines), alcohols/phenols (to form benzyl ethers), and thiols (to form benzyl

thioethers).[4]
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Friedel-Crafts Alkylation: In the presence of a Lewis acid, it can act as an electrophile to

alkylate other aromatic compounds, forming diarylmethane structures.[4]

Caption: Generalized Sₙ2 reaction at the benzylic chloride center.

Reactivity of the Aryl Iodide Group
The carbon-iodine bond is a cornerstone of modern cross-coupling chemistry. The aryl iodide is

an ideal substrate for a multitude of palladium-catalyzed reactions, which are fundamental to C-

C and C-heteroatom bond formation.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

This orthogonal reactivity allows for a two-step functionalization. For instance, a Suzuki

coupling can be performed on the aryl iodide, followed by a nucleophilic substitution on the

chloromethyl group, or vice-versa, providing strategic flexibility in complex syntheses.

Applications in Medicinal Chemistry and Drug
Development
The 4-iodobenzyl scaffold is a common motif in pharmacologically active molecules. The ability

to easily connect this group to other fragments via either the chloromethyl or iodo handle

makes it a valuable intermediate.

Scaffold Elaboration: In drug discovery, a common strategy is to identify a core scaffold and

then systematically modify its periphery to optimize potency, selectivity, and pharmacokinetic

properties. 1-(Chloromethyl)-4-iodobenzene is an ideal starting point for such an approach.

For example, the iodo group can be used as a handle for late-stage diversification via cross-
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coupling, after the chloromethyl group has been used to attach the core to another part of

the target molecule.

Prodrug Synthesis: The chloromethyl group can be used to link a pharmacophore to a

solubilizing group or a targeting moiety, which is later cleaved in vivo. This is a common

strategy in the development of prodrugs, such as those used in anticancer therapies like

duocarmycin analogues.[5]

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I,

¹²⁵I, or ¹³¹I) for use in medical imaging (SPECT, PET) or radiotherapy, making this compound

a precursor for developing radiopharmaceuticals.

Experimental Protocol: A Representative Suzuki
Coupling Reaction
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura

cross-coupling reaction using 1-(Chloromethyl)-4-iodobenzene.

Objective: To synthesize 4-(chloromethyl)-1,1'-biphenyl from 1-(chloromethyl)-4-iodobenzene
and phenylboronic acid.

Materials:

1-(Chloromethyl)-4-iodobenzene (1.0 eq)

Phenylboronic acid (1.2 eq)

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

Triphenylphosphine [PPh₃] (0.08 eq)

Potassium carbonate (K₂CO₃) (3.0 eq)

Toluene (solvent)

Water (co-solvent)

Procedure:
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 1-(chloromethyl)-4-iodobenzene, phenylboronic acid, and potassium

carbonate.

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and

triphenylphosphine in a small amount of toluene. Add this catalyst mixture to the main

reaction flask. Causality: Pre-mixing allows for the in-situ formation of the active Pd(0)

catalyst complex, which is crucial for initiating the catalytic cycle.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times. Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of

toluene:water). Causality: Degassing the solvents by sparging with an inert gas removes

dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel to obtain the desired product.
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1. Combine Reactants
(Aryl Halide, Boronic Acid, Base)

2. Add Catalyst System
(Pd Source + Ligand)

3. Add Degassed Solvents
(e.g., Toluene/Water)

4. Heat Under Inert Gas
(e.g., 90°C, Argon)

5. Aqueous Work-up
(Extraction & Washing)

6. Purify Product
(Column Chromatography)

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Safety, Handling, and Storage
1-(Chloromethyl)-4-iodobenzene is a hazardous substance and must be handled with

appropriate precautions.

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[2] It causes severe skin

burns and eye damage and may cause respiratory irritation.[1][2] It is classified as a

corrosive material.[2]
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat.[6][7] Avoid breathing dust. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion
1-(Chloromethyl)-4-iodobenzene, with a molecular weight of 252.48 g/mol , is more than just

a simple chemical compound; it is a strategic tool for molecular construction. Its bifunctional

nature, allowing for selective reactions at either the benzylic chloride or the aryl iodide position,

provides chemists with a powerful and flexible platform for synthesizing complex target

molecules. A firm grasp of its properties, reactivity, and handling requirements, as detailed in

this guide, is essential for its safe and effective application in pioneering research and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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